Lactose monohydrate

Vue d'ensemble

Description

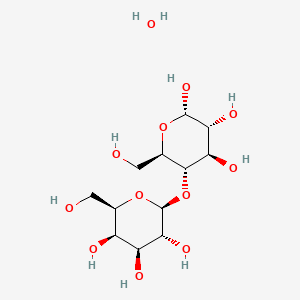

Lactose monohydrate is the crystalline form of lactose, a disaccharide sugar composed of galactose and glucose. It is primarily found in milk and dairy products. This compound is widely used in the food and pharmaceutical industries due to its slightly sweet taste, stability, and affordability .

Applications De Recherche Scientifique

Lactose monohydrate has numerous applications in scientific research:

Chemistry: Used as a stabilizer and filler in various chemical formulations.

Biology: Serves as a nutrient in microbiological media.

Medicine: Commonly used as an excipient in tablets and capsules due to its excellent compressibility.

Industry: Utilized in the production of food products, infant formulas, and animal feed.

Mécanisme D'action

Target of Action

Lactose monohydrate, a disaccharide of glucose and galactose, is primarily targeted at the digestive system . It is uniquely associated with milk of almost all mammals, including humans . In the pharmaceutical industry, it is used as an additive and filler in various products to maintain structure and consistency .

Mode of Action

The mode of action of this compound is primarily physical rather than biochemical. It acts as a sweetener, filler, or stabilizer in various products . It helps ingredients that don’t mix — such as oil and water — stay together . In the pharmaceutical industry, it is used to maintain the structure and consistency of tablets .

Biochemical Pathways

This compound doesn’t directly participate in any specific biochemical pathways. It plays a crucial role in the lactose biosynthesis pathway in mammals . It is a reducing disaccharide, composed of two monosaccharides glucose and galactose, linked by a β1 → 4 glycosidic bond .

Pharmacokinetics

Instead, it is used in the pharmaceutical industry as an excipient, a substance formulated alongside the active ingredient of a medication . Its role is to enhance the bulk, consistency, or stability of the product .

Result of Action

The primary result of the action of this compound is the maintenance of structure and consistency in various products . It also adds sweetness or acts as a stabilizer to help ingredients that don’t mix — such as oil and water — stay together .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its crystallization behavior during storage can change under high humidity . Also, the solubility of this compound in ethanol changes with temperature .

Analyse Biochimique

Biochemical Properties

Lactose monohydrate is involved in several biochemical reactions. It interacts with enzymes such as lactase (β-galactosidase), which hydrolyzes lactose into glucose and galactose. This interaction is crucial for the digestion of lactose in the human body. Additionally, this compound can interact with proteins and other biomolecules, influencing their stability and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by providing a source of glucose and galactose, which are essential for cellular metabolism. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of these monosaccharides .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes such as lactase. This binding leads to the hydrolysis of lactose into glucose and galactose, which can then be utilized in various metabolic pathways. This compound can also influence enzyme activity, either by inhibition or activation, and affect gene expression by altering the availability of glucose and galactose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as temperature and humidity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound showing varying degrees of stability and degradation under different conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it serves as a source of glucose and galactose, supporting normal cellular functions. At high doses, this compound can cause adverse effects such as gastrointestinal discomfort and diarrhea due to the inability of some animals to efficiently digest large amounts of lactose .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is hydrolyzed by lactase into glucose and galactose, which are then utilized in glycolysis and other metabolic processes. This compound can also affect metabolic flux and metabolite levels by modulating the availability of these monosaccharides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization and accumulation can influence its effects on cellular function .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in various biochemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lactose monohydrate is produced by crystallizing lactose from cow’s milk. The process involves exposing alpha-lactose to low temperatures until crystals form, followed by drying to remove excess moisture .

Industrial Production Methods: In industrial settings, lactose is extracted from whey, a byproduct of cheese production. The whey is concentrated and crystallized to form this compound. The crystals are then separated, washed, and dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Lactose monohydrate undergoes several types of chemical reactions, including hydrolysis, isomerization, and hydrogenation .

Common Reagents and Conditions:

Hydrolysis: Lactose is hydrolyzed to glucose and galactose by the enzyme lactase.

Isomerization: In alkaline conditions, lactose can be isomerized to lactulose.

Hydrogenation: Catalytic hydrogenation of lactose produces lactitol.

Major Products Formed:

Hydrolysis: Glucose and galactose.

Isomerization: Lactulose.

Hydrogenation: Lactitol.

Comparaison Avec Des Composés Similaires

- Sucrose

- Maltose

- Lactulose

- Lactitol

Lactose monohydrate is unique due to its specific applications in the pharmaceutical industry and its role in lactose intolerance research .

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLPVUVIUVCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10039-26-6, 64044-51-5 | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile](/img/structure/B1582310.png)

![2-Methylnaphth[2,1-d]oxazole](/img/structure/B1582312.png)

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1582323.png)